2-({4-methyl-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a molecular formula of C12H16N4OS2 This compound features a unique structure that includes a thiophene ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes under copper(I) catalysis.
Coupling of the Rings: The thiophene and triazole rings are then coupled through a sulfanylacetamide linkage, which can be achieved using thiourea and substituted thioamides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and chlorosulfonic acid (HSO3Cl) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a related structure.
Uniqueness
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of a thiophene ring, a triazole ring, and a sulfanylacetamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N4OS2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[[4-methyl-5-(5-propan-2-ylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C12H16N4OS2/c1-7(2)9-4-8(5-18-9)11-14-15-12(16(11)3)19-6-10(13)17/h4-5,7H,6H2,1-3H3,(H2,13,17) |
InChI Key |
IHVBFWNAOVHSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CS1)C2=NN=C(N2C)SCC(=O)N |
Origin of Product |
United States |
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